![molecular formula C8H8BrNO2 B3259061 Methyl 2-bromo-4-methylnicotinate CAS No. 313070-65-4](/img/structure/B3259061.png)
Methyl 2-bromo-4-methylnicotinate
Overview
Description
Methyl 2-bromo-4-methylnicotinate is a chemical compound with the IUPAC name methyl 2-bromo-4-methylnicotinate
. It has a molecular weight of 230.06 .
Molecular Structure Analysis
The InChI code for Methyl 2-bromo-4-methylnicotinate is1S/C8H8BrNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Methyl 2-bromo-4-methylnicotinate has a molecular weight of 230.06 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 2-bromo-4-methylnicotinate has been involved in various chemical syntheses and reactions. For example, 2-Methylnicotine, a product of the reaction of nicotine with methyllithium and methyl radical, signifies the importance of methyl-substituted nicotinates in organic chemistry (Secor, Chavdarian, & Seeman, 1981). Additionally, the study of brominated pyrrole derivatives, including methyl 2-pyrrolecarboxylate, highlights the diverse reactivity of brominated compounds in organic synthesis (Anderson & Lee, 1965).
Agricultural and Pest Management
In agricultural research, derivatives of nicotinic acid, such as Methyl isonicotinate, have been explored for pest management. This compound has shown potential in trapping and managing thrips, a common pest, in greenhouse settings (Teulon et al., 2017).
Pharmaceuticals and Medical Research
Methyl 2-bromo-4-methylnicotinate is related to compounds studied in pharmaceutical research. For instance, the synthesis and antimicrobial evaluation of 2-(4-Methylphenyl)-2-oxoethyl Isonicotinate highlight the potential of nicotinate derivatives in developing new antimicrobial agents (Viveka et al., 2013). Similarly, the study of methylnicotinate in the context of the 'niacin patch test' and its stability in solution contributes to understanding its utility in clinical applications (Ross & Katzman, 2008).
Material Science and Industrial Applications
In material science, the synthesis of novel pyridine-based derivatives, including those related to methyl 2-bromo-4-methylnicotinate, is significant for developing new materials with potential applications in various industries (Ahmad et al., 2017).
properties
IUPAC Name |
methyl 2-bromo-4-methylpyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSUQLXSDZSREO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-methylnicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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